![molecular formula C6H7N3S B13981252 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine CAS No. 591749-68-7](/img/structure/B13981252.png)
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of nitrogen- and sulfur-containing heterocycles, which are known for their diverse biological activities and applications in various fields of science and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,2,4-triazine derivatives with thioamides or thioureas in the presence of a suitable catalyst . The reaction conditions often require refluxing in ethanol or other solvents, and the use of bases such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above. This includes scaling up the reaction volumes, ensuring efficient mixing and heat transfer, and employing continuous flow reactors to enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
科学研究应用
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine has several scientific research applications, including:
作用机制
The mechanism of action of 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
相似化合物的比较
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also contain nitrogen and sulfur atoms and exhibit similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of related compounds .
属性
CAS 编号 |
591749-68-7 |
|---|---|
分子式 |
C6H7N3S |
分子量 |
153.21 g/mol |
IUPAC 名称 |
2,6-dihydro-[1,3]thiazino[3,4-d][1,2,4]triazine |
InChI |
InChI=1S/C6H7N3S/c1-2-10-5-9-4-8-7-3-6(1)9/h1-4,7H,5H2 |
InChI 键 |
OJHAKIIRQNFSHB-UHFFFAOYSA-N |
规范 SMILES |
C1N2C=NNC=C2C=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


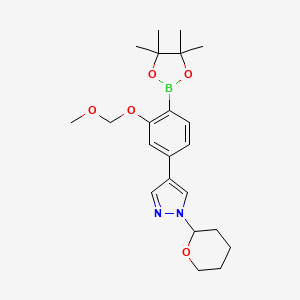
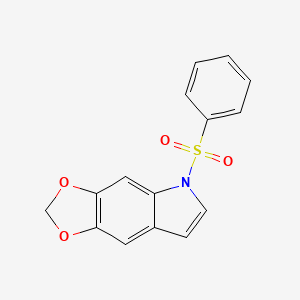
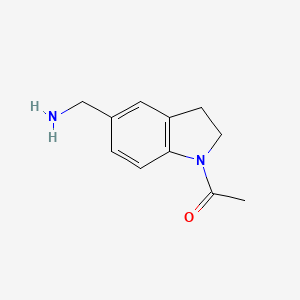
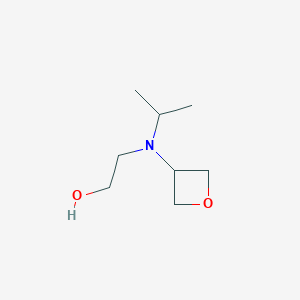
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
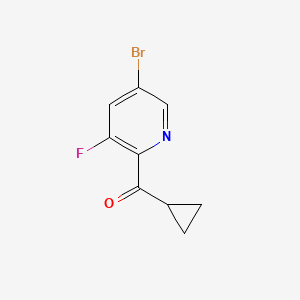
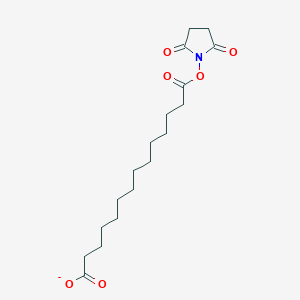
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)

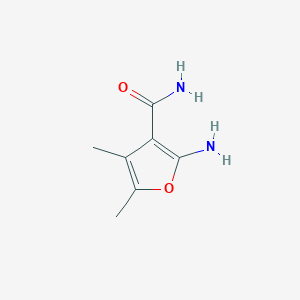
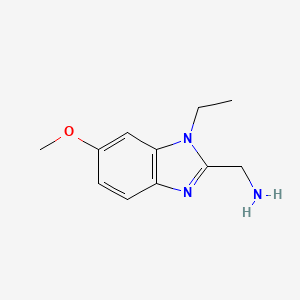

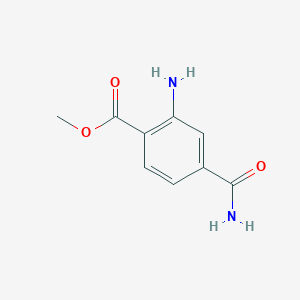
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
